N-(2-bromobenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
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Overview
Description
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a phenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common method involves the reaction of 4-(benzenesulfonyl)-2-phenyl-1H-imidazole-5-thiol with 2-bromobenzylamine in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Azides, thiocyanates.
Scientific Research Applications
2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-N-[(2-BROMOPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets:
- **Molecular Targets
Properties
Molecular Formula |
C24H20BrN3O3S2 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-[(2-bromophenyl)methyl]acetamide |
InChI |
InChI=1S/C24H20BrN3O3S2/c25-20-14-8-7-11-18(20)15-26-21(29)16-32-23-24(33(30,31)19-12-5-2-6-13-19)28-22(27-23)17-9-3-1-4-10-17/h1-14H,15-16H2,(H,26,29)(H,27,28) |
InChI Key |
HVLVITFGGQZAJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4Br |
Origin of Product |
United States |
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